molecular formula C15H18O3 B13323795 2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid CAS No. 24183-94-6

2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid

Cat. No.: B13323795
CAS No.: 24183-94-6
M. Wt: 246.30 g/mol
InChI Key: HWEQFXDONYYPNJ-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid is a bicyclic monoterpenoid derivative featuring a norbornane (bicyclo[2.2.1]heptane) core substituted with a hydroxyl group at the 2-position and a phenylacetic acid moiety. The rigid bicyclic structure imparts unique steric and electronic properties, making it a candidate for applications in asymmetric synthesis, pharmaceuticals, and materials science. Its molecular formula is C₁₅H₁₆O₃, with a molecular weight of 244.29 g/mol (calculated). The hydroxyl and carboxylic acid groups contribute to its polarity, though the bicyclic framework likely reduces aqueous solubility compared to simpler phenylacetic acids .

Properties

CAS No.

24183-94-6

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid

InChI

InChI=1S/C15H18O3/c16-14(17)13(11-4-2-1-3-5-11)15(18)9-10-6-7-12(15)8-10/h1-5,10,12-13,18H,6-9H2,(H,16,17)

InChI Key

HWEQFXDONYYPNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2(C(C3=CC=CC=C3)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid typically involves multiple steps. One common approach is the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . Subsequent functionalization steps, such as hydroxylation and acylation, are used to introduce the hydroxy and phenylacetic acid groups.

Industrial Production Methods: Industrial production of this compound may involve the use of microorganisms for the synthesis of optically active intermediates . This biotechnological approach can offer advantages in terms of selectivity and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. The Baeyer-Villiger oxidation is a notable reaction for cleaving the C-C bond in the bicyclic structure .

Common Reagents and Conditions:

    Oxidation: Baeyer-Villiger oxidation using peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using halides.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, Baeyer-Villiger oxidation can yield lactones, while reduction can produce alcohols.

Mechanism of Action

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

Compound Name Core Structure Substituents Functional Groups Reference
2-(2-Hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid Bicyclo[2.2.1]heptane 2-hydroxy, phenylacetic acid -COOH, -OH
Benzilic acid (2-Hydroxy-2,2-diphenylacetic acid) Linear carbon chain 2-hydroxy, diphenyl -COOH, -OH
2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid Bicyclo[2.2.1]heptane Acetic acid -COOH
(2S)-2-Hydroxy-2-phenylacetic acid Linear carbon chain 2-hydroxy, phenyl -COOH, -OH
2-(3-Hydroxy-7,7-dimethyl-2-oxo-4-bicyclo[2.2.1]heptanyl)acetic acid Bicyclo[2.2.1]heptane 3-hydroxy, 7,7-dimethyl, 2-keto -COOH, -OH, -C=O

Key Observations :

  • The norbornane core in the target compound introduces steric hindrance absent in linear analogs like benzilic acid or (2S)-2-hydroxy-2-phenylacetic acid. This rigidity may enhance chiral resolution in synthetic applications .
  • Substituents on the bicycloheptane ring (e.g., methyl groups in ’s compound) modulate hydrophobicity and reactivity .
Physicochemical Properties
Compound Molecular Weight (g/mol) Predicted pKa Solubility (Water) Melting Point (°C)
This compound 244.29 ~3.5* Low Not reported
Benzilic acid 228.24 2.8–3.1 Moderate 150–152
2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid 166.22 ~4.2 Low Not reported
(2S)-2-Hydroxy-2-phenylacetic acid 166.17 3.1 High 69–70

Notes:

  • The target compound’s pKa is estimated to be lower than non-hydroxylated bicycloheptane analogs (e.g., 2-(bicyclo[2.2.1]heptan-2-yl)acetic acid, pKa ~4.2) due to the electron-withdrawing hydroxyl group .
  • Benzilic acid’s higher solubility stems from its planar diphenyl structure, which reduces steric hindrance to solvation .

Biological Activity

2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluations, and implications in pharmacology, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound has been explored through various methods, often involving complex organic reactions. For instance, the production method described in US patent US6777576B2 outlines a multi-step process using cyclohexene and benzoylformic acid ester as precursors, which undergoes reduction and hydrolysis to yield the target compound .

Research indicates that compounds similar to this compound exhibit various biological activities, including neuroprotective effects and potential applications in treating neurodegenerative diseases like Alzheimer's disease. The compound's structural features allow it to interact with specific biological targets, such as histone deacetylases (HDACs), which play a crucial role in gene expression regulation .

Case Studies

  • Neuroprotective Effects : A study demonstrated that related compounds could protect neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂) at sub-micromolar concentrations without significant cytotoxicity. This suggests that structural modifications can enhance neuroprotective properties, which may be applicable to this compound .
  • HDAC Inhibition : Another study focused on phenoxazine derivatives showed that certain substitutions could lead to potent HDAC inhibitory activities (IC50 values ranging from 3 to 870 nM). The structure-activity relationship (SAR) analysis indicated that π-π stacking interactions between the compounds and HDAC enzymes are crucial for their inhibitory effects .

Research Findings

Recent studies have highlighted the importance of bicyclic compounds in drug design due to their unique structural characteristics that can influence biological activity:

Compound Biological Activity IC50 (nM) Reference
Phenoxazine derivativeHDAC inhibition3 - 870
Bicyclo[2.2.1] heptane analogNeuroprotectionSub-μM

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